2-Tert-butyl-3-methylnaphthalene-1,4-dione
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Overview
Description
2-Tert-butyl-3-methylnaphthalene-1,4-dione is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthoquinone, characterized by the presence of tert-butyl and methyl groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-methylnaphthalene-1,4-dione typically involves the alkylation of 3-methylnaphthalene-1,4-dione with tert-butyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of halogen, nitro, or other substituents on the naphthalene ring.
Scientific Research Applications
2-Tert-butyl-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-3-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the inhibition of topoisomerase enzymes and disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylnaphthalene-1,4-dione (Phthiocol): Known for its anticancer and antihemorrhagic properties.
2-Methylnaphthalene-1,4-dione (Vitamin K3): Used as a vitamin supplement and has similar biological activities.
Uniqueness
2-Tert-butyl-3-methylnaphthalene-1,4-dione is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other naphthoquinone derivatives.
Properties
CAS No. |
75909-62-5 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-tert-butyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2/c1-9-12(15(2,3)4)14(17)11-8-6-5-7-10(11)13(9)16/h5-8H,1-4H3 |
InChI Key |
FAGPRNCVCGPWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C(C)(C)C |
Origin of Product |
United States |
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